molecular formula C11H12O3 B2584937 4-Phenyloxolane-2-carboxylic acid CAS No. 1934442-03-1

4-Phenyloxolane-2-carboxylic acid

Cat. No.: B2584937
CAS No.: 1934442-03-1
M. Wt: 192.214
InChI Key: BUKRJJVVTVELDY-UHFFFAOYSA-N
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Description

4-Phenyloxolane-2-carboxylic acid is an organic compound characterized by a phenyloxolane ring structure with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenyloxolane-2-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of substituted alkylbenzenes using potassium permanganate (KMnO₄). Another method includes the hydrolysis of nitriles, where the nitrile is first synthesized via an S_N2 reaction of a primary or secondary alkyl halide with cyanide ion (CN⁻), followed by hydrolysis to yield the carboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis reactions. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyloxolane-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) is commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.

    Substitution: Phosphorus tribromide (PBr₃) and bromine (Br₂) are used in the Hell-Volhard-Zelinsky reaction.

Major Products Formed:

    Oxidation: Various oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Alpha-bromo carboxylic acids.

Scientific Research Applications

4-Phenyloxolane-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-phenyloxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds and participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to its observed effects .

Comparison with Similar Compounds

  • 4-Phenyltetrahydrofuran-2-carboxylic acid
  • 4-Phenylbutanoic acid
  • 4-Phenyl-2-oxobutanoic acid

Comparison: 4-Phenyloxolane-2-carboxylic acid is unique due to its oxolane ring structure, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

4-phenyloxolane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKRJJVVTVELDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934442-03-1
Record name 4-phenyloxolane-2-carboxylic acid
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